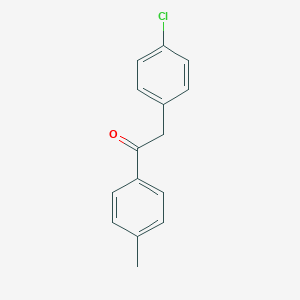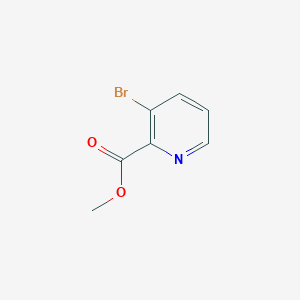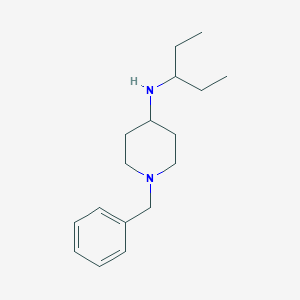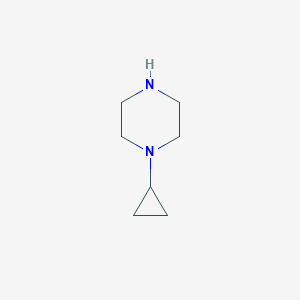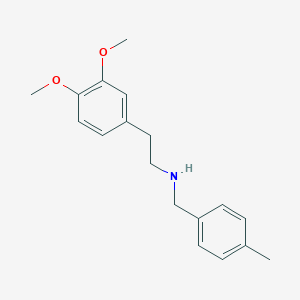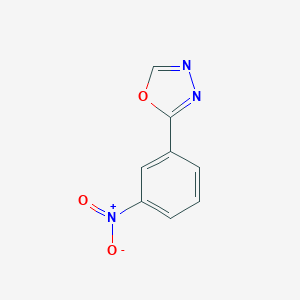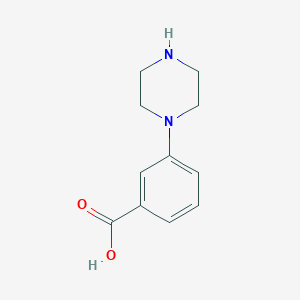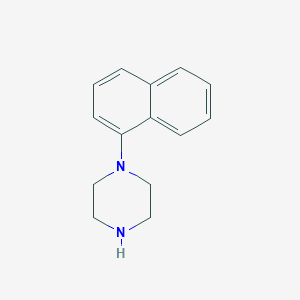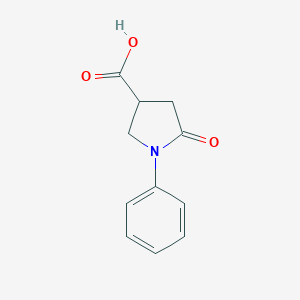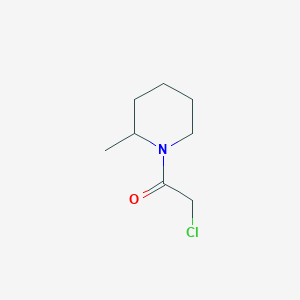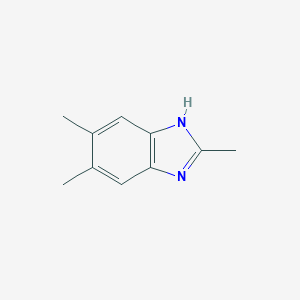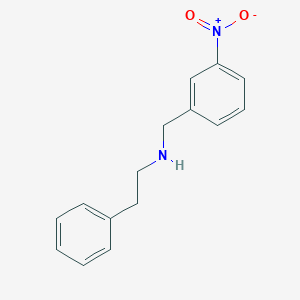
Selanylidenearsenic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selanylidenearsenic is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of arsenic and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of Selanylidenearsenic is not fully understood. However, it is believed that the compound exerts its effects by inducing oxidative stress and DNA damage in cancer cells. Selanylidenearsenic has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth.
Biochemische Und Physiologische Effekte
Selanylidenearsenic has been found to have both biochemical and physiological effects. In cancer cells, the compound induces apoptosis, inhibits cell proliferation, and decreases the expression of anti-apoptotic proteins. In bacteria, Selanylidenearsenic disrupts the biosynthesis of cell walls, leading to cell death. The compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Selanylidenearsenic in lab experiments is its low toxicity compared to other arsenic compounds. This makes it safer to handle and easier to work with. However, the compound is also highly reactive and can be unstable under certain conditions. This can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the use of Selanylidenearsenic in scientific research. One potential application is in the development of new cancer treatments. The compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a therapeutic agent. Another future direction is in the development of new antimicrobial agents. Selanylidenearsenic has been found to have antimicrobial activity against various bacteria and fungi, and further research is needed to explore its potential in this area. Finally, Selanylidenearsenic may also have potential applications in catalysis, and further research is needed to explore its use in organic reactions.
Conclusion
Selanylidenearsenic is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has shown promising results in inhibiting the growth of cancer cells and as an antimicrobial agent. Further research is needed to explore its potential as a therapeutic agent and in catalysis. While the compound has advantages such as low toxicity, it can also be unstable under certain conditions, making it difficult to handle and store.
Synthesemethoden
Selanylidenearsenic can be synthesized using different methods, including the reaction of arsine with selenium or the reaction of arsenic trioxide with selenium dioxide. The most common method used for the synthesis of Selanylidenearsenic is the reaction of arsenic trichloride with selenium. This method involves the addition of selenium powder to a solution of arsenic trichloride in anhydrous ether. The reaction results in the formation of Selanylidenearsenic as a white solid.
Wissenschaftliche Forschungsanwendungen
Selanylidenearsenic has been used in various scientific research applications, including cancer treatment, antimicrobial activity, and catalysis. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity against various bacteria and fungi. In addition, Selanylidenearsenic has been used as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
12626-31-2 |
|---|---|
Produktname |
Selanylidenearsenic |
Molekularformel |
AsSe |
Molekulargewicht |
153.89 g/mol |
IUPAC-Name |
selanylidenearsenic |
InChI |
InChI=1S/AsSe/c1-2 |
InChI-Schlüssel |
UEQXZDBVFNJKDD-UHFFFAOYSA-N |
SMILES |
[As]=[Se] |
Kanonische SMILES |
[As]=[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




